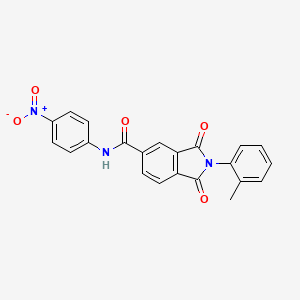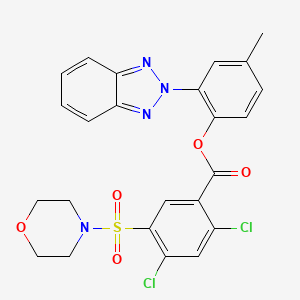![molecular formula C19H20BrN3O3 B11560368 N-(3-bromophenyl)-5-[(2E)-2-(3-methoxybenzylidene)hydrazinyl]-5-oxopentanamide](/img/structure/B11560368.png)
N-(3-bromophenyl)-5-[(2E)-2-(3-methoxybenzylidene)hydrazinyl]-5-oxopentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-BROMOPHENYL)-4-{N’-[(E)-(3-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}BUTANAMIDE: is a complex organic compound that belongs to the class of hydrazine derivatives This compound is characterized by the presence of a bromophenyl group and a methoxyphenyl group, which are connected through a hydrazinecarbonyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-BROMOPHENYL)-4-{N’-[(E)-(3-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}BUTANAMIDE typically involves the following steps:
Formation of the Hydrazone Intermediate: This step involves the reaction of 3-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone.
Acylation Reaction: The hydrazone intermediate is then reacted with 3-bromobenzoyl chloride in the presence of a base such as triethylamine to form the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding quinone derivatives.
Reduction: Reduction of the hydrazinecarbonyl linkage can yield amine derivatives.
Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology:
Biological Probes: The compound can be used as a probe to study biological processes involving hydrazine derivatives.
Medicine:
Drug Development:
Industry:
Material Science: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-BROMOPHENYL)-4-{N’-[(E)-(3-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}BUTANAMIDE involves its interaction with molecular targets such as enzymes or receptors. The hydrazinecarbonyl linkage can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The bromophenyl and methoxyphenyl groups can also interact with hydrophobic pockets in proteins, enhancing binding affinity.
Comparison with Similar Compounds
- N-(4-BROMOPHENYL)-3-{N’-[(E)-(2,4-DIHYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE
- N-(4-BROMOPHENYL)-3-{N’-[(E)-(4-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE
Comparison:
- Structural Differences: The position and nature of substituents on the phenyl rings differ among these compounds, affecting their chemical reactivity and biological activity.
- Uniqueness: N-(3-BROMOPHENYL)-4-{N’-[(E)-(3-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}BUTANAMIDE is unique due to the presence of both a bromophenyl and a methoxyphenyl group, which confer distinct electronic and steric properties.
Properties
Molecular Formula |
C19H20BrN3O3 |
|---|---|
Molecular Weight |
418.3 g/mol |
IUPAC Name |
N-(3-bromophenyl)-N'-[(E)-(3-methoxyphenyl)methylideneamino]pentanediamide |
InChI |
InChI=1S/C19H20BrN3O3/c1-26-17-8-2-5-14(11-17)13-21-23-19(25)10-4-9-18(24)22-16-7-3-6-15(20)12-16/h2-3,5-8,11-13H,4,9-10H2,1H3,(H,22,24)(H,23,25)/b21-13+ |
InChI Key |
ZJRLWJDPDFWBSF-FYJGNVAPSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=N/NC(=O)CCCC(=O)NC2=CC(=CC=C2)Br |
Canonical SMILES |
COC1=CC=CC(=C1)C=NNC(=O)CCCC(=O)NC2=CC(=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-chlorophenyl)-N-{(E)-[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-1,3-benzoxazol-5-amine](/img/structure/B11560285.png)
![2-(1-naphthylamino)-N'-[(1E)-1-phenylethylidene]acetohydrazide](/img/structure/B11560286.png)
![(3E)-N-(2,4-Difluorophenyl)-3-{[(4-hydroxyphenyl)formamido]imino}butanamide](/img/structure/B11560289.png)

![2-(2-bromo-4-methoxyphenoxy)-N'-[(E)-(3,5-dibromo-2-hydroxy-4-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11560297.png)
![3-(4-chlorophenyl)-4-(2-methylphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11560305.png)
![2-[(4-chlorobenzyl)sulfanyl]-N'-[(E)-(4-chlorophenyl)methylidene]acetohydrazide](/img/structure/B11560309.png)
![propan-2-yl 6-amino-5-cyano-2-{[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]methyl}-4-(2-iodophenyl)-4H-pyran-3-carboxylate](/img/structure/B11560312.png)
![4-[(E)-[(3-Methoxyphenyl)imino]methyl]-2-nitrophenyl benzoate](/img/structure/B11560319.png)
![N-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-phenyl-1,3-benzoxazol-5-amine](/img/structure/B11560323.png)

![2-(2,4-dibromo-6-methoxyphenoxy)-N'-[(E)-(5-methylfuran-2-yl)methylidene]acetohydrazide](/img/structure/B11560328.png)
![3-[(E)-{2-[(2E)-2-[(phenylcarbonyl)amino]-3-(thiophen-2-yl)prop-2-enoyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate](/img/structure/B11560331.png)

